molecular formula C17H14ClNO2 B5836028 N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5836028
M. Wt: 299.7 g/mol
InChI Key: QCYDUGYLUYHWPS-UHFFFAOYSA-N
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Description

“N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been found to exhibit strong biological activities . Benzofuran compounds are heterocyclic compounds that are composed of fused benzene and furan rings . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest for many organic and pharmaceutical chemists . A variety of methods have been developed for constructing benzofuran rings . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by the presence of fused benzene and furan rings . The substitution of the N-phenyl ring of the benzofuran with halogen is considered beneficial due to their hydrophobic and electron-donating nature, which enhances benzofuran’s cytotoxic properties .


Chemical Reactions Analysis

Benzofuran compounds have been found to participate in a variety of chemical reactions. For instance, benzofuran derivatives can be synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds are influenced by their versatile features and multiple physicochemical characteristics . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Scientific Research Applications

Antimicrobial Properties

Benzofuran derivatives, including N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide, have been investigated for their antimicrobial activity. Researchers explore their potential as agents against bacteria, fungi, and other pathogens. These compounds may inhibit microbial growth by disrupting essential cellular processes or interacting with specific targets .

Anti-Inflammatory Effects

Some benzofuran derivatives exhibit anti-inflammatory properties. For instance, bergapten (a related compound) has been studied for its ability to inhibit pro-inflammatory cytokines, making it a potential candidate for anti-inflammatory treatments .

Future Directions

Given the wide range of biological and pharmacological activities exhibited by benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on the development of new benzofuran derivatives with enhanced efficacy compared to conventional treatments . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-11-14-9-13(18)7-8-15(14)21-16(11)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYDUGYLUYHWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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